molecular formula C11H15ClN2 B2637809 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride CAS No. 1630832-50-6

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B2637809
CAS No.: 1630832-50-6
M. Wt: 210.71
InChI Key: DLVKSPHFUHBCGQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-indol-1-yl)ethanamine hydrochloride ( 1630832-50-6) is a high-purity indole-based chemical compound supplied for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Indole ethylamine derivatives are a significant area of investigation in medicinal chemistry. Scientific literature indicates that structurally similar compounds are explored as novel scaffolds in drug discovery, particularly for their potential to interact with biological targets relevant to metabolic diseases . For instance, certain indole ethylamine derivatives have been designed and synthesized as activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) , showing promise in research models for reducing lipid accumulation in hepatocytes . This suggests potential research applications for related compounds in the study of lipid metabolism regulation and non-alcoholic fatty liver disease (NAFLD) . Furthermore, other research patents highlight that analogous compounds, specifically N-(2-(5-substituted-1H-indol-3-yl)ethyl) derivatives, are investigated for their role as Tau-aggregation induced toxicity inhibitors , pointing to potential research applications in the field of neurodegenerative disorders such as Alzheimer's disease . The indole nucleus is a privileged structure in pharmaceuticals, and its derivatives represent a versatile template for developing bioactive molecules . Chemical Data: • CAS Number: 1630832-50-6 • Molecular Formula: C11H15ClN2 • Molecular Weight: 210.70 g/mol • SMILES: Cl.N1(C=CC2=CC(C)=CC=C12)CCN

Properties

IUPAC Name

2-(5-methylindol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12;/h2-4,6,8H,5,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKSPHFUHBCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the reaction of 5-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indoline derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Research indicates that compounds with indole structures can exhibit significant antidepressant and anxiolytic effects. For instance, derivatives of 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride have been studied for their interaction with serotonin receptors, particularly the 5HT2C receptor subtype, which is implicated in mood regulation. These compounds have shown potential as partial agonists at these receptors, suggesting their utility in treating conditions such as depression and anxiety disorders .

Neuroprotective Properties

Another promising application is in neuroprotection. Indole derivatives have been explored for their ability to inhibit tau aggregation, a process associated with neurodegenerative diseases like Alzheimer's. The compound's structural features may contribute to its efficacy as a therapeutic agent in preventing tau-induced toxicity .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are also noteworthy. Studies have shown that certain modifications to the indole structure enhance antibacterial activity against resistant strains of bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Synthetic Pathways

The synthesis of this compound often involves multi-step reactions starting from readily available indole derivatives. For example, a common synthetic route includes the alkylation of indoles followed by reductive amination processes .

StepReactionYield
1Alkylation of indole65%
2Reductive amination70%

These synthetic methods are crucial for developing various analogs with enhanced biological activity.

Case Studies on Derivatives

Several studies have documented the synthesis of derivatives of this compound, evaluating their biological activities:

  • Case Study 1 : A derivative was synthesized and tested for its effect on the 5HT2C receptor, showing improved binding affinity compared to the parent compound, indicating potential as an antidepressant .
  • Case Study 2 : Another derivative demonstrated significant antimicrobial activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Organic Electronics

Indole derivatives are being investigated for applications in organic electronics due to their semiconducting properties. The incorporation of this compound into organic light-emitting diodes (OLEDs) has shown promise in improving device efficiency and stability .

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive to develop materials with specific thermal and mechanical properties. Its ability to form stable interactions with other polymer chains can enhance material performance in various applications .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Physical State : Light brown powder (similar to 3-substituted analogs) .
  • Safety Profile : Classified for acute oral toxicity (H301), skin irritation (H315), and serious eye damage (H318) .

Applications :
Primarily used in laboratory settings for chemical synthesis and pharmacological research. Its structural analogs are studied for interactions with heat shock proteins (e.g., HSP90) and neurotransmitter receptors .

Structural Analogues: Positional Isomerism and Substitution Effects

The compound’s biological and chemical properties are heavily influenced by the position of the ethylamine side chain (1- vs. 3-indole substitution) and substituents on the indole ring .

Table 1: Structural and Physical Comparison
Compound Name Substitution Position Substituent(s) Molecular Formula Molecular Weight Key Properties/Interactions
2-(5-Methyl-1H-indol-1-yl)ethanamine HCl 1-position 5-methyl C₁₁H₁₅ClN₂ 210.7 Acute toxicity (H301), skin irritation
2-(5-Methyl-1H-indol-3-yl)ethanamine HCl 3-position 5-methyl C₁₁H₁₅ClN₂ 210.7 Binds HSP90 via GLU527 and TYR604
5-Methoxytryptamine HCl 3-position 5-methoxy C₁₁H₁₅ClN₂O 226.7 Serotonergic activity; IR peaks at 800, 1515 cm⁻¹
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine HCl 3-position 5-chloro, 2-methyl C₁₁H₁₃Cl₂N₂ 247.1 Enhanced electron-withdrawing effects
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine HCl N/A 6-chloro, 5-methyl C₁₀H₁₁ClN₂O 210.66 Benzoxazole backbone; discontinued

Biological Activity

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride, also known as 5-methylindole-2-ethanamine, is an indole derivative that has garnered attention for its potential biological activities. This compound's structural features, particularly the methyl substitution at the 5-position of the indole ring, contribute to its stability and reactivity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClNC_{10}H_{14}ClN. The presence of the indole structure is significant as it is associated with various pharmacological effects.

Biological Activities

Research indicates that 2-(5-methyl-1H-indol-1-yl)ethanamine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary findings suggest that 2-(5-methyl-1H-indol-1-yl)ethanamine may inhibit enzymes involved in cancer progression, thereby influencing pathways related to cell growth and apoptosis .
  • Neuropharmacological Effects : Similar compounds have demonstrated activity at serotonin receptors, indicating a potential role in modulating mood and anxiety disorders .

The biological activities of 2-(5-methyl-1H-indol-1-yl)ethanamine are attributed to its ability to interact with various biological targets. For instance, it may inhibit specific enzymes or receptors involved in critical signaling pathways. The compound's interaction with serotonin receptors could explain its neuropharmacological effects .

Comparative Analysis with Similar Compounds

A comparative analysis of 2-(5-methyl-1H-indol-1-yl)ethanamine with structurally similar compounds reveals differences in their biological activities:

Compound NameDescriptionNotable Activity
2-(5-methoxy-1-methyl-1H-indol-3-yl)ethanamineIndole derivative with methoxy substitutionAntidepressant properties
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideChlorine-substituted derivativePotent antimicrobial activity
2-(2-methyl-1H-indol-1-YL)ethanamineLacks methyl group at the fifth positionReduced reactivity and activity

The unique substitution pattern of 2-(5-methyl-1H-indol-1-yl)ethanamine enhances its stability and alters its reactivity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of indole compounds to evaluate their biological activities. For instance, a study on novel indoline-based inhibitors demonstrated that modifications at various positions significantly influenced their inhibitory activities against specific enzymes like lipoxygenase (LOX) . Such findings underscore the importance of structural modifications in enhancing biological efficacy.

In another study involving pyrazinoindoles, compounds were found to exhibit selectivity for serotonin receptor subtypes, highlighting the potential therapeutic applications of indole derivatives in treating psychiatric disorders . These findings suggest that further exploration of 2-(5-methyl-1H-indol-1-yl)ethanamine could yield valuable insights into its pharmacological potential.

Q & A

What are the recommended methods for synthesizing 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride, and how can purity be ensured?

Basic
Synthesis typically involves alkylation of 5-methylindole with chloroethylamine under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Purity is ensured via:

  • Recrystallization : Using ethanol/water mixtures to remove unreacted starting materials.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for separation.
  • Characterization : NMR (¹H/¹³C) for structural confirmation and LC-MS to verify molecular weight .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic
Safety protocols are extrapolated from structurally related indole derivatives:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS H335).
  • Storage : Airtight containers in cool, dry environments to avoid decomposition .

How can researchers investigate the molecular interactions of this compound with target proteins like HSP90?

Advanced
Methodology adapted from studies on analogous indole derivatives (e.g., tryptamine hydrochloride):

  • Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on residues like GLU527 and TYR604 observed in HSP90 interactions .
  • X-ray Crystallography : Co-crystallize the compound with HSP90 (expressed in E. coli) to resolve 3D binding structures. SHELX software is recommended for refinement .
  • Validation : Perform site-directed mutagenesis (e.g., E527A mutation) to confirm critical hydrogen bonds .

What analytical techniques are most effective for resolving contradictions in structural data?

Advanced
Address discrepancies using complementary methods:

  • Multi-Technique Validation : Cross-validate NMR data with high-resolution mass spectrometry (HRMS) and IR spectroscopy.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms.
  • Crystallography : Compare experimental XRD patterns with computational predictions (e.g., Mercury CSD) .

What are the key physicochemical properties critical for experimental design?

Basic
Critical properties (extrapolated from analogs):

  • pKa : ~16.8 (amine group), determined via potentiometric titration.
  • Solubility : Hydrophilic (soluble in water/methanol, poorly in chloroform).
  • Stability : Degrades above 200°C; store at -20°C for long-term stability .

How can in vitro assays be optimized to study pharmacological activity?

Advanced
Optimization strategies:

  • Dose-Response Curves : Use concentrations from 1 nM–100 µM in HSP90 inhibition assays (ATPase activity measured via malachite green assay).
  • Controls : Include known HSP90 inhibitors (e.g., geldanamycin) for baseline comparison.
  • Cell-Based Assays : Monitor cytotoxicity (MTT assay) and target engagement (Western blot for HSP90 client proteins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.